molecular formula C7H3BrFNS B8541258 7-Bromo-6-fluorobenzothiazole

7-Bromo-6-fluorobenzothiazole

Cat. No. B8541258
M. Wt: 232.07 g/mol
InChI Key: ZSZQPLZEKLXEMB-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

To a solution of impure 2-amino-7-bromo-6-fluorobenzothiazole from Step A in THF (10 mL) was added tert-butyl nitrite (90%, 1.25 mL, 9.46 mmol). The mixture was stirred at 50° C. for 7 h and then purified by ISCO chromatography (0 to 40% EtOAc:heptane) to afford 114 mg (34%) of the title compound as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.54 (dd, J=2.4, 8.0 Hz, 1H), 7.62 (dd, J=2.4, 8.0 Hz, 1H), 9.03 (s, 1H); 19F NMR (376 MHz, CDCl3): δ−113.77; MS (ESI): 231.92/233.92 [M+H]+; HPLC tR=1.38 min (TOF: polar—3 min).
Name
2-amino-7-bromo-6-fluorobenzothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[C:10]([Br:11])=[C:9]([F:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.N(OC(C)(C)C)=O>C1COCC1>[Br:11][C:10]1[C:4]2[S:3][CH:2]=[N:6][C:5]=2[CH:7]=[CH:8][C:9]=1[F:12]

Inputs

Step One
Name
2-amino-7-bromo-6-fluorobenzothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2Br)F
Name
Quantity
1.25 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by ISCO chromatography (0 to 40% EtOAc:heptane)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
BrC1=C(C=CC=2N=CSC21)F
Measurements
Type Value Analysis
AMOUNT: MASS 114 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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